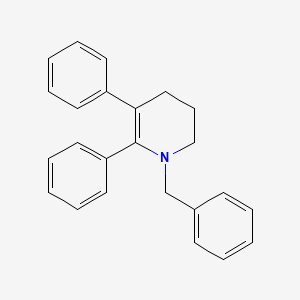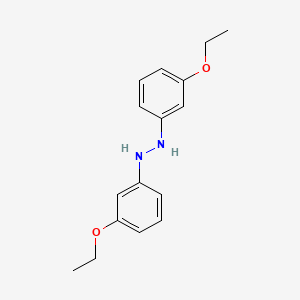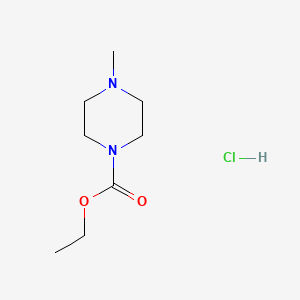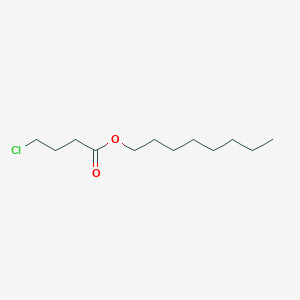
Octyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This ester is formed through the reaction of 4-chlorobutanoic acid and octanol. Esters like octyl 4-chlorobutanoate are known for their distinctive odors and are commonly used in various industries, including the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl 4-chlorobutanoate can be synthesized through the esterification reaction between 4-chlorobutanoic acid and octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the synthesis of esters, offering an environmentally friendly alternative to traditional chemical catalysts .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-chlorobutanoate primarily undergoes hydrolysis, transesterification, and reduction reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of 4-chlorobutanoic acid and octanol . Transesterification involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: 4-chlorobutanoic acid and octanol.
Transesterification: A different ester and alcohol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Octyl 4-chlorobutanoate has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a model compound in studies involving esterification and hydrolysis reactions. Additionally, its unique structure makes it a valuable compound for investigating the effects of ester functional groups on biological systems .
In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its pleasant odor . Its use in the synthesis of other esters and organic compounds also makes it an important intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of octyl 4-chlorobutanoate involves its interaction with enzymes and other biological molecules. In hydrolysis reactions, the ester bond is cleaved by esterases, resulting in the formation of 4-chlorobutanoic acid and octanol . The ester group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chlorovalerate
- Ethyl 6-chlorohexanoate
- Methyl 7-chloroheptanoate
- Ethyl 8-chlorooctanoate
Uniqueness
Octyl 4-chlorobutanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a longer alkyl chain, which can influence its solubility, boiling point, and reactivity. This makes it particularly useful in applications requiring specific ester characteristics .
Properties
CAS No. |
2323-82-2 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
octyl 4-chlorobutanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-11-15-12(14)9-8-10-13/h2-11H2,1H3 |
InChI Key |
JLYKWKRZFITWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


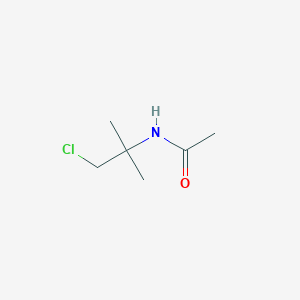
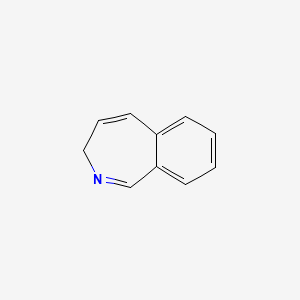
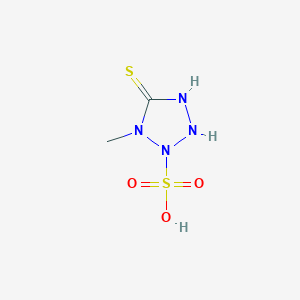
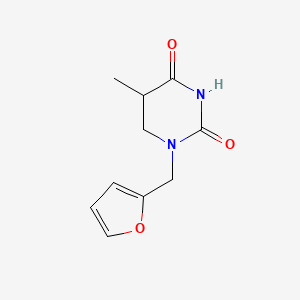
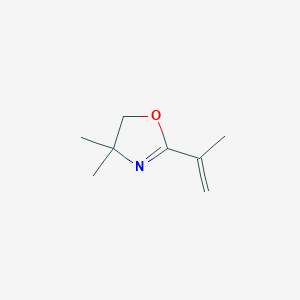

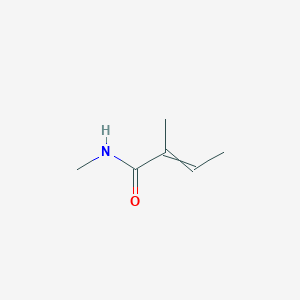
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
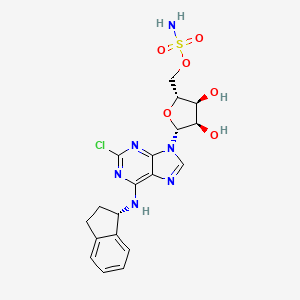
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
